molecular formula C27H24N4O4S B2593742 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 2034477-48-8

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2593742
CAS No.: 2034477-48-8
M. Wt: 500.57
InChI Key: DHZAIYRGKQEYCM-UHFFFAOYSA-N
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Description

“2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the phenethyl group and the oxadiazole moiety. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the oxadiazole ring to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in biological research.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Quinazolinone derivatives have been studied for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activities.

    3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazole: A compound with a similar oxadiazole moiety.

    Phenethylquinazolinone derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” lies in its combination of the quinazolinone core, oxadiazole ring, and phenethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-33-22-14-8-12-20(24(22)34-2)25-29-23(35-30-25)17-36-27-28-21-13-7-6-11-19(21)26(32)31(27)16-15-18-9-4-3-5-10-18/h3-14H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZAIYRGKQEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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